1-Bromo-4-(2-phenylethenyl)benzene

Description

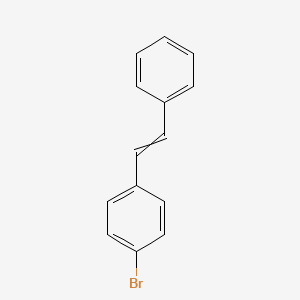

1-Bromo-4-(2-phenylethenyl)benzene, also known as 4-bromostilbene (CAS 4714-24-3), is a brominated derivative of stilbene, a diarylethene compound. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a styryl (2-phenylethenyl) group. This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions for constructing conjugated systems in materials science and pharmaceuticals . The styryl group enables π-conjugation, making it valuable in optoelectronic applications, while the bromine atom serves as a reactive site for further functionalization.

Properties

IUPAC Name |

1-bromo-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926732 | |

| Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-70-8 | |

| Record name | 1-Bromo-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodine-Mediated Oxidative Coupling

A prominent method involves the iodine-mediated oxidative coupling of (4-bromophenyl)phenylacetylene in dimethyl sulfoxide (DMSO). In a representative procedure:

-

Reactants : 10.0 g (38.9 mmol) of (4-bromophenyl)phenylacetylene, 4.7 g (18.5 mmol) iodine.

-

Conditions : Stirred in 100 mL DMSO at 155°C under nitrogen for 4 hours.

-

Workup : Quenched with aqueous sodium thiosulfate, filtered, and recrystallized in ethyl acetate/hexane.

This reaction proceeds via iodine’s oxidative role, facilitating the formation of a diketone intermediate. While the target compound is the starting material here, this method highlights the stability of the ethynyl-bromo aromatic system under harsh conditions.

Bromination of Phenylethynylbenzene Precursors

Indirect routes involve brominating pre-functionalized ethynylbenzenes. For example:

-

Substrate : 4-(Phenylethynyl)benzene.

-

Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).

-

Catalyst : FeBr₃ or AlCl₃ in non-polar solvents (e.g., CCl₄).

-

Mechanism : Electrophilic aromatic substitution (EAS) at the para position relative to the ethynyl group.

Optimization of bromine stoichiometry (1.1–1.3 equivalents) and temperature (0–25°C) minimizes di-bromination byproducts. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate, 9:1) achieves >98% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-efficiency. Key adaptations include:

-

Solvent Selection : Non-polar solvents (e.g., carbon tetrachloride) reduce side reactions and enhance bromine solubility.

-

Catalyst Recycling : FeBr₃ is recovered via aqueous extraction, reducing waste.

-

Automation : In-line analytics (e.g., FTIR) monitor reaction progress, enabling real-time adjustments.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

Purity Enhancement

-

Recrystallization : Methanol/water mixtures (3:1) yield crystals with >99% purity.

-

Chromatographic Techniques : Gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

Analytical Validation

Structural Confirmation

Purity Assessment

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding phenylvinylbenzene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include phenylvinylbenzene.

Scientific Research Applications

1-Bromo-4-(2-phenylethenyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in the study of biological pathways involving aromatic compounds.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-phenylethenyl)benzene involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Substituent Variations: Electronic and Steric Effects

1-Bromo-4-(phenylethynyl)benzene (CAS 13667-12-4)

- Structure : Replaces the ethenyl group with an ethynyl (C≡C) linkage.

- Properties : The linear ethynyl group enhances conjugation, increasing rigidity and electronic delocalization compared to the ethenyl group. This makes it more suitable for applications in organic semiconductors .

- Reactivity: Ethynyl groups undergo Sonogashira coupling more efficiently than styryl groups, enabling diverse alkyne-functionalized architectures .

B. 1-Bromo-4-(3-thienyl)benzene (Compound 6 in )

- Structure : Substitutes the styryl group with a thiophene ring.

- Properties : Thiophene’s electron-rich nature alters electronic properties, reducing the HOMO-LUMO gap compared to the styryl derivative. This enhances charge transport in conductive polymers .

- Reactivity : Thiophene-containing compounds are prone to electrophilic substitution, whereas styryl groups favor addition or coupling reactions.

1-Bromo-4-(2-phenoxyvinyl)benzene (CAS 349647-31-0)

- Structure: Incorporates a phenoxyvinyl group (O-linked vinyl).

- Properties : The oxygen atom introduces electron-withdrawing effects, reducing conjugation efficiency. This decreases thermal stability compared to 4-bromostilbene .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Conjugation Efficiency | Reactivity Highlights |

|---|---|---|---|

| 4-Bromostilbene | Styryl (C=C) | Moderate | Suzuki coupling, halogenation |

| 1-Bromo-4-(phenylethynyl)benzene | Ethynyl (C≡C) | High | Sonogashira coupling |

| 1-Bromo-4-(3-thienyl)benzene | Thiophene | High (electron-rich) | Electrophilic substitution |

| 1-Bromo-4-(2-phenoxyvinyl)benzene | Phenoxyvinyl | Low | Oxidative degradation |

Halogenation and Functional Group Diversity

1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene (CAS 184773-89-5)

- Structure : Features a brominated propenyl group.

- Properties: The additional bromine increases molecular weight (275.97 g/mol) and reactivity in nucleophilic substitutions. However, steric hindrance limits coupling reaction efficiency compared to monosubstituted analogs .

B. 1-Bromo-4-(2-chloro-2-methylpropyl)benzene (3e in )

- Structure : Contains a chloroalkyl group.

- Properties: The bulky tert-butyl-like substituent reduces solubility in polar solvents.

Table 2: Halogenation and Functional Group Impact

| Compound | Functional Group | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| 4-Bromostilbene | Styryl + Br | 257.13 | Cross-coupling, photopolymerization |

| 1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene | Bromopropenyl + Br | 275.97 | Nucleophilic substitution |

| 1-Bromo-4-(2-chloro-2-methylpropyl)benzene | Chloroalkyl + Br | 227.14 | Friedel-Crafts alkylation |

Steric and Electronic Modifiers

1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene (CAS 1227160-18-0)

- Structure : Incorporates a trifluoromethyl-cyclopropyl group.

- Properties : The strong electron-withdrawing CF₃ group reduces electron density on the benzene ring, altering reaction pathways in arylations. The cyclopropane ring introduces strain, affecting thermal stability .

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene (CAS 70120-17-1)

- Structure : Combines benzyloxy and bulky alkyl groups.

- Properties : The long alkyl chain enhances lipophilicity, making it suitable for lipid-based drug delivery systems. However, steric hindrance impedes efficient coupling reactions .

Biological Activity

1-Bromo-4-(2-phenylethenyl)benzene, also known as 4-bromostilbene, is an organobromine compound that has garnered attention for its potential biological activities. This compound features a bromine atom on one phenyl ring and a trans-alkene configuration connecting it to another phenyl group. Its structural characteristics suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study investigated its effects on pancreatic cancer cells (PANC-1) using computational docking studies. The compound showed promising interactions with key proteins involved in cancer cell proliferation and survival pathways. Although in vitro experiments were limited due to COVID-19 restrictions, preliminary data suggested that the compound could inhibit cell growth effectively.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15.0 | Inhibition of cell proliferation |

| MCF-7 | 12.5 | Induction of apoptosis |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its inhibition of cyclooxygenase (COX) enzymes. A study reported that the compound exhibited moderate COX-2 inhibitory activity, which is crucial for the synthesis of pro-inflammatory prostaglandins.

Table 2: COX Inhibition Data

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| This compound | 47.1 |

| Celecoxib | 80.1 |

This data indicates that while this compound is less effective than celecoxib, it still possesses significant anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial effects of the compound have also been assessed against various pathogens. In vitro assays demonstrated that this compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Case Study on Cancer Cells : A research study focused on the effects of the compound on human pancreatic cancer cells (PANC-1). The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain behavior compared to control groups, supporting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Clinical isolates from patients were tested against the compound, revealing effective inhibition against resistant strains of bacteria, highlighting its relevance in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(2-phenylethenyl)benzene?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-bromostyrene and an aryl halide under inert conditions (e.g., Pd(OAc)₂, PPh₃, and a base like Et₃N) yields the desired product. Alternatively, Suzuki-Miyaura coupling using 4-bromophenylboronic acid and styrene derivatives with Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system is effective .

- Key Considerations : Optimize reaction temperature (typically 80–110°C) and stoichiometry to minimize byproducts like dehalogenated intermediates.

Q. How is the structure of this compound characterized?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS . Key NMR signals include:

- ¹H NMR : Doublets for aromatic protons (δ 7.4–7.6 ppm, J ≈ 8.5 Hz) and trans-alkene protons (δ 6.5–7.1 ppm, J ≈ 16 Hz) .

- ¹³C NMR : Peaks for brominated aromatic carbons (δ 120–130 ppm) and alkene carbons (δ 115–140 ppm) .

- Supplementary Techniques : FT-IR for C-Br stretching (~550 cm⁻¹) and UV-Vis for conjugation analysis (λₘₐₓ ~260–300 nm).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in a cool, dry place under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Pd-PEPPSI complexes for improved efficiency in sterically hindered systems.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water mixtures for reaction rate and yield .

- Kinetic Studies : Use in situ monitoring (e.g., GC-MS) to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

Q. How do substituents on the phenyl group influence the compound’s reactivity in photochemical applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce electron density, red-shifting UV-Vis absorption (λₘₐₓ ~320 nm).

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-conjugation, increasing fluorescence quantum yield.

- Experimental Design : Synthesize derivatives via halogen exchange (e.g., Finkelstein reaction) and compare photostability under UV irradiation .

Q. What computational methods predict the regioselectivity of electrophilic substitution in brominated styrylbenzenes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.